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Compound of Interest

Compound Name: ML218

Cat. No.: B609127 Get Quote

Introduction

ML218 is a potent, selective, and orally active inhibitor of T-type calcium channels (CaV3.1,

CaV3.2, and CaV3.3).[1] It has demonstrated efficacy in preclinical animal models, particularly

in a rodent model of Parkinson's disease, by reversing haloperidol-induced catalepsy.[2][3]

ML218 readily crosses the blood-brain barrier, achieving significant concentrations in the brain

after oral administration.[1][3] These characteristics make it a valuable tool for in vivo studies of

T-type calcium channel function in the central nervous system.

This document provides detailed application notes and protocols for the oral administration of

ML218 in animal models, based on available preclinical data. It is intended for researchers,

scientists, and drug development professionals.

Quantitative Data Summary
The following tables summarize the key pharmacokinetic and efficacy data for ML218 following

oral administration in rats.

Table 1: Pharmacokinetic Parameters of ML218 in Rats
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Parameter Value Conditions

IC₅₀ (CaV3.2) 310 nM
Patch clamp

electrophysiology[3][4]

IC₅₀ (CaV3.3) 270 nM
Patch clamp

electrophysiology[3][4]

Terminal Half-life (t₁/₂) 7 hours 1 mg/kg, IV[1]

Mean Residence Time (MRT) ~7 hours 1 mg/kg, IV[1]

Intrinsic Clearance (Rat) High (CLᵢₙₜ = 115 mL/min/kg) Liver microsomes[1]

Intrinsic Clearance (Human)
Low to Moderate (CLᵢₙₜ = 12.7

mL/min/kg)
Liver microsomes[1]

Plasma Protein Binding Good free fraction
Rat and Human (Equilibrium

dialysis)[1]

Table 2: Dose-Dependent Plasma and Brain Concentrations of ML218 in Rats

Oral Dose (mg/kg)
Free Plasma
Concentration (nM)

Free Brain Concentration
(µM)

3 98 1.66

10 282 5.03

30 1200 17.7

Data from MedchemExpress[1]

Experimental Protocols
1. In Vivo Efficacy: Haloperidol-Induced Catalepsy Model

This protocol is based on studies demonstrating the efficacy of ML218 in a preclinical model of

Parkinson's disease.[2]

Animal Model: Male rats (species and strain as per study design, e.g., Sprague-Dawley).
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Disease Induction: A cataleptic state is induced by the administration of the dopamine

antagonist haloperidol. A typical dose is 0.75 mg/kg.[1]

ML218 Formulation and Administration:

Prepare a suspension of ML218 in a suitable vehicle (e.g., 0.5% methylcellulose in water).

Administer ML218 orally via gavage at the desired doses (e.g., 3, 10, 30 mg/kg).

Experimental Procedure:

Administer ML218 or vehicle orally to the rats.

After a predetermined time (e.g., 60 minutes), administer haloperidol to induce catalepsy.

Assess the degree of catalepsy at various time points post-haloperidol administration. This

can be done using a bar test, where the time the animal maintains an imposed posture

with its forepaws on a raised bar is measured.

Data Analysis: The reversal of the cataleptic state is a measure of the anti-Parkinsonian

efficacy of ML218.[2] Compare the catalepsy scores between the ML218-treated and

vehicle-treated groups.

2. Pharmacokinetic Studies

This protocol outlines the steps for determining the pharmacokinetic profile of orally

administered ML218.

Animal Model: Male rats (species and strain as per study design).

ML218 Formulation and Administration:

Prepare a formulation of ML218 as described above.

Administer a single oral dose of ML218 (e.g., 10 mg/kg).

Sample Collection:
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Collect blood samples at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6,

8, and 24 hours).

At the final time point, euthanize the animals and collect brain tissue.

Sample Processing and Analysis:

Process the blood samples to obtain plasma.

Homogenize the brain tissue.

Analyze the concentration of ML218 in plasma and brain homogenates using Liquid

Chromatography with tandem mass spectrometry (LC-MS/MS).

Data Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum

concentration), Tmax (time to maximum concentration), AUC (area under the curve), and

brain/plasma ratio.
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Caption: Mechanism of action of ML218 as a T-type calcium channel inhibitor.
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Caption: Experimental workflow for oral administration of ML218 in animal models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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